

YKL-06-061 SIK Inhibitor: A Comprehensive Selectivity Profile

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: YKL-06-061

Cat. No.: B611892

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

YKL-06-061 is a potent, second-generation, selective inhibitor of Salt-Inducible Kinases (SIKs), a family of serine/threonine kinases belonging to the AMP-activated protein kinase (AMPK) family.[1][2] The SIK family, comprising SIK1, SIK2, and SIK3, plays a crucial role in various physiological processes, including metabolic regulation, inflammation, and melanogenesis.[3] [4] This technical guide provides an in-depth overview of the selectivity profile of **YKL-06-061**, presenting quantitative data, detailed experimental methodologies, and visual representations of relevant signaling pathways and workflows.

Data Presentation: Quantitative Selectivity Profile

The selectivity of **YKL-06-061** has been extensively characterized against the human kinome. The following tables summarize the half-maximal inhibitory concentrations (IC₅₀) of **YKL-06-061** against SIK family members and a panel of off-target kinases.

Table 1: Potency against SIK Isoforms

Kinase	IC50 (nM)
SIK1	6.56[1][2][5][6]
SIK2	1.77[1][5][6]
SIK3	20.5[1][7][5][6]

Table 2: Off-Target Kinase Selectivity Profile

YKL-06-061 was profiled at a concentration of 1 μ M against a panel of 468 kinases using the KinomeScan® platform.[8] The following table lists the kinases that were significantly inhibited.

Kinase	IC50 (nM)
FRK	1.1[7][8]
CSF1R	9.66[7]
p38 α (MAPK14)	10.1[7]
p38 β (MAPK11)	9.64[7]
TNK2	10.5[7]
EphB1	16.4[7]
BRK (PTK6)	24.1[7]
Src	58.8[7]
PDGFR β	103[7]
NLK	132[7]
KIT	153[7]

Experimental Protocols

The determination of the kinase inhibitor selectivity profile of **YKL-06-061** involved biochemical assays to measure its inhibitory activity against a wide range of kinases. A common and

comprehensive method employed is the KinomeScan® assay, a binding-based competition assay.

KinomeScan® Assay Principle:

This assay format measures the ability of a test compound to compete with an immobilized, active-site directed ligand for binding to the kinase of interest. The amount of kinase captured on the solid support is quantified, typically using quantitative PCR (qPCR) for a DNA tag conjugated to the kinase. A lower amount of captured kinase in the presence of the test compound indicates stronger binding and higher inhibitory potential.

General Experimental Workflow:

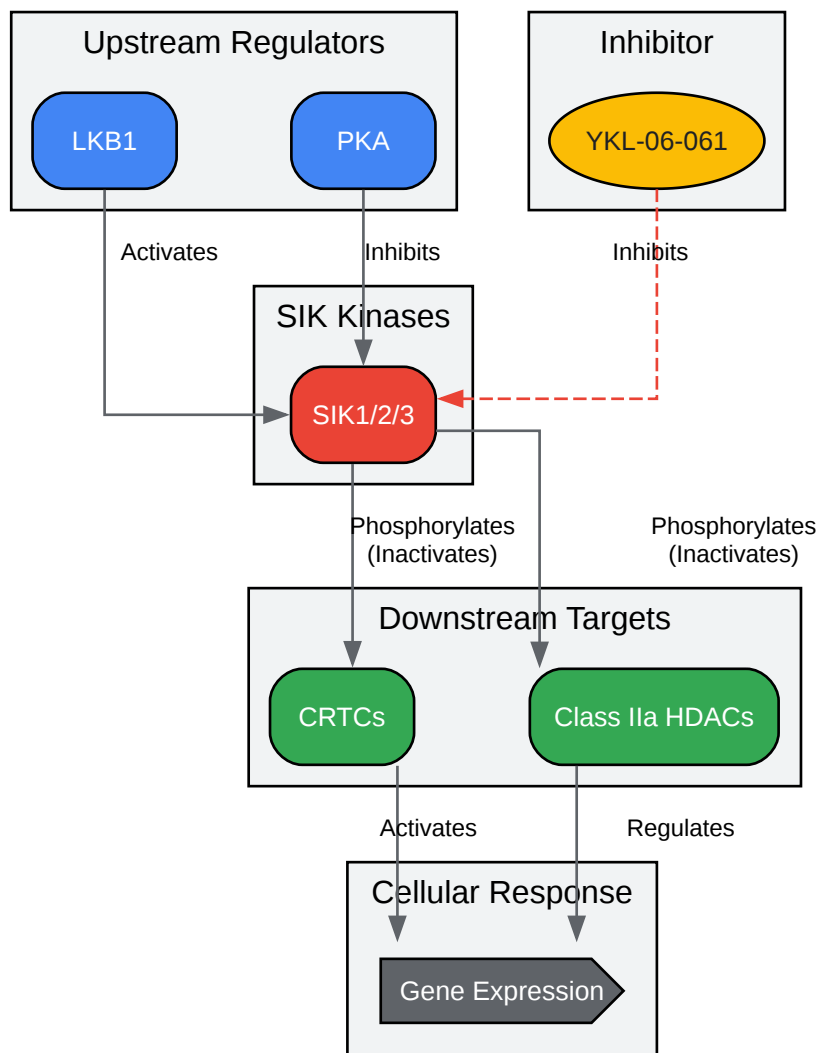
- **Kinase Preparation:** A panel of human kinases is expressed, purified, and tagged (e.g., with a DNA label for qPCR detection).
- **Ligand Immobilization:** A proprietary, broadly active kinase inhibitor is immobilized on a solid support (e.g., beads).
- **Competition Assay:** The test compound (**YKL-06-061**) is incubated with the kinase and the immobilized ligand.
- **Washing:** Unbound components are washed away.
- **Quantification:** The amount of kinase bound to the solid support is quantified. The results are typically expressed as a percentage of the DMSO control (percent of control or POC).
- **IC50 Determination:** For hits identified in the initial screen, dose-response curves are generated by testing a range of compound concentrations to determine the IC50 value.

Mandatory Visualizations

Signaling Pathway

The following diagram illustrates a simplified representation of the Salt-Inducible Kinase (SIK) signaling pathway. SIKs are activated by LKB1 and, in turn, phosphorylate and inactivate transcriptional co-activators such as CRTC_s (CREB-regulated transcription co-activators) and class IIa histone deacetylases (HDACs), leading to their cytoplasmic retention. Inhibition of

SIKs by compounds like **YKL-06-061** allows CRTCs and HDACs to translocate to the nucleus and activate gene expression.

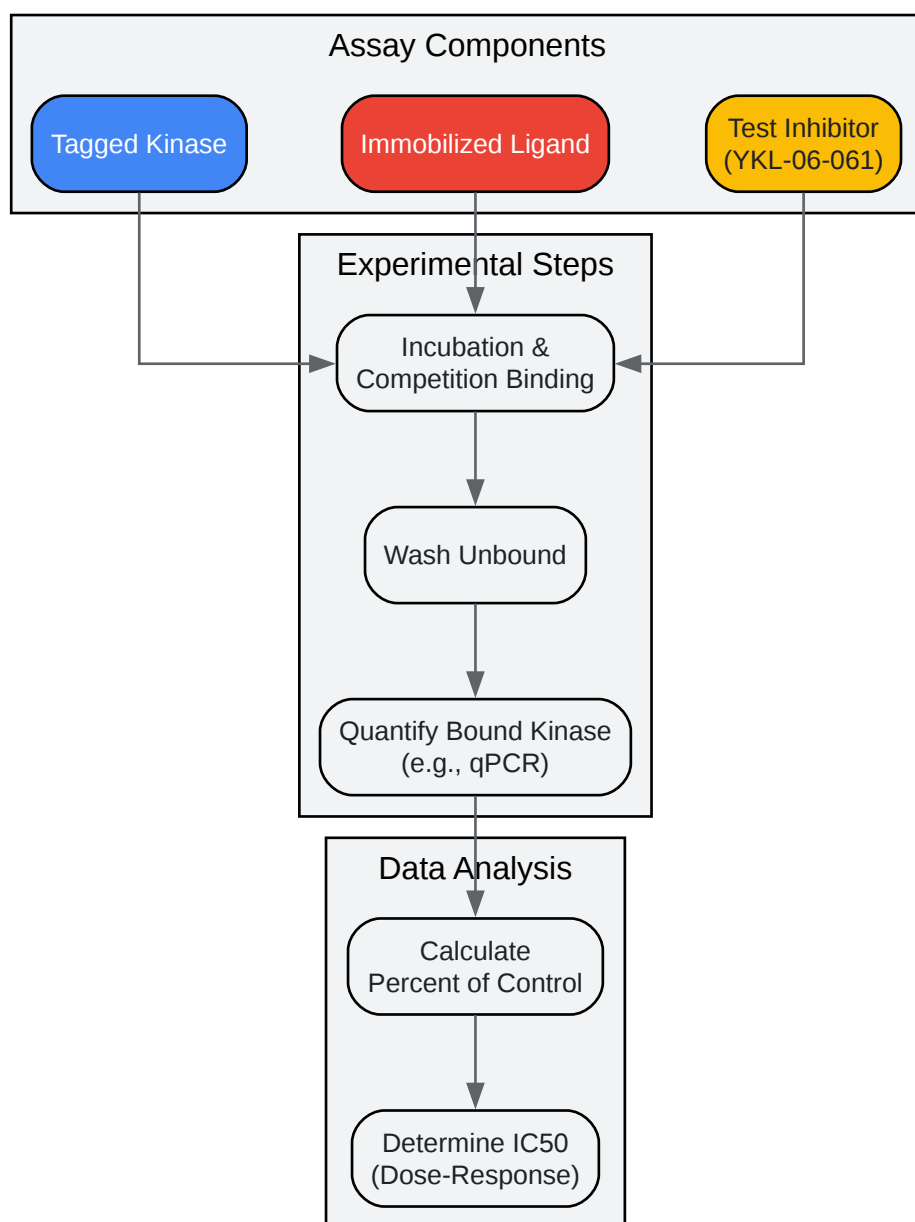


[Click to download full resolution via product page](#)

Caption: Simplified SIK signaling pathway and the inhibitory action of **YKL-06-061**.

Experimental Workflow

The diagram below outlines the general workflow for determining the selectivity profile of a kinase inhibitor using a competition binding assay like KinomeScan®.



[Click to download full resolution via product page](#)

Caption: General experimental workflow for kinase inhibitor selectivity profiling.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. medchemexpress.com [medchemexpress.com]
- 2. YKL-06-061 | SIK inhibitor | Probechem Biochemicals [probechem.com]
- 3. Salt-Inducible Kinase 2: An Oncogenic Signal Transmitter and Potential Target for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Roles of salt-inducible kinases in cancer (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. YKL-06-061 | SIK | AMPK | TargetMol [targetmol.com]
- 6. selleckchem.com [selleckchem.com]
- 7. caymanchem.com [caymanchem.com]
- 8. A UV-Independent Topical Small-Molecule Approach for Melanin Production in Human Skin - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [YKL-06-061 SIK Inhibitor: A Comprehensive Selectivity Profile]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b611892#ykl-06-061-sik-inhibitor-selectivity-profile]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com